Imidazo[1,2-a]pyridin-2-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHYEIJSUUKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383760 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-52-6 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization Strategies of the Imidazo 1,2 a Pyridine Core
Direct C-H Functionalization Strategies
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine (B132010) skeleton, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. Current time information in Bangalore, IN.google.com This approach is considered highly efficient for rapidly accessing novel derivatives. google.comjocpr.com While significant progress has been made, some methods still face limitations such as harsh reaction conditions or the need for expensive metal catalysts. Current time information in Bangalore, IN.google.com
In recent years, visible light-induced C-H functionalization has emerged as a green and efficient method for derivatizing imidazo[1,2-a]pyridines. Current time information in Bangalore, IN.researchgate.netscispace.com This strategy offers mild reaction conditions, often at room temperature, and avoids the use of harsh oxidants or expensive transition metals. researchgate.net Photocatalysis can drive a variety of transformations, including the formation of C-C and C-heteroatom bonds. Current time information in Bangalore, IN.beilstein-journals.org
Key reactions achieved through this method include:
Trifluoromethylation: The CF₃ radical, generated through photoredox catalysis, can react with the imidazo[1,2-a]pyridine core to introduce a trifluoromethyl group, typically at the C3 position. beilstein-journals.org
Perfluoroalkylation: Photoinduced electron donor-acceptor (EDA) complexes facilitate the perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides at room temperature. Current time information in Bangalore, IN.beilstein-journals.org
Aminoalkylation: Oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and various amines can be achieved using photocatalysts like Rose Bengal under aerobic conditions. beilstein-journals.org
Formylation: A visible light-induced formylation at the C3 position can be performed using tetramethylethylenediamine (TMEDA) as the formyl source. beilstein-journals.org
Sulfenylation and Sulfonylation: Various sulfur-containing groups can be introduced at the C3 position using photoredox catalysts, reacting with sulfinic acids or via three-component reactions. beilstein-journals.org
These methods generally exhibit a broad substrate scope and good functional group tolerance. Current time information in Bangalore, IN.beilstein-journals.org
Radical reactions are a cornerstone of C-H functionalization for imidazo[1,2-a]pyridines. jocpr.comrsc.org Many visible-light-induced reactions, in fact, proceed through a radical pathway. beilstein-journals.orgrsc.org A radical intermediate is often formed by the reaction of a photogenerated radical (like a CF₃ radical) with the electron-rich imidazo[1,2-a]pyridine ring. beilstein-journals.org This intermediate is then typically oxidized and deprotonated to yield the final functionalized product. beilstein-journals.org
Strategies for generating radicals are diverse and can involve:
Transition metal catalysis jocpr.com
Metal-free oxidation jocpr.com
Photocatalysis, which includes the use of organic dyes like Eosin (B541160) Y, Rose Bengal, or metal complexes as photoredox catalysts. Current time information in Bangalore, IN.jocpr.combeilstein-journals.org
These radical pathways have been successfully employed for alkylation, arylation, trifluoromethylation, and sulfenylation, primarily at the C3 position. jocpr.combeilstein-journals.org
The C3 position of the imidazo[1,2-a]pyridine ring is the most common site for functionalization due to its high electron density, making it particularly susceptible to attack by electrophiles and radicals. google.comnih.gov A vast array of methods have been developed to introduce substituents at this position.
| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |
| Aza-Friedel–Crafts | Aldehydes, Amines, Y(OTf)₃ | Alkylamino groups | uni.lu |
| Iodination | I₂, TBHP, Ultrasound | Iodine | google.com |
| Hydroxyalkylation | Aldehydes, Zn(OTf)₂, Mechanochemistry | Hydroxyalkyl groups | uni.lu |
| Arylation | Arylboronic acids | Aryl groups | google.com |
| Amination | N-aminopyridinium salts, Micellar catalysis | Amino groups | nih.gov |
| Phosphorylation | Diethyl phosphite, Rose Bengal, LPO | Phosphonate groups | nih.gov |
While C3 functionalization is widely explored, derivatization at other positions, such as C5, has also been achieved, for instance, through visible-light-induced alkylation using eosin Y as a photocatalyst. Current time information in Bangalore, IN.beilstein-journals.org
Derivatization via Electrophilic Substitutions
The imidazo[1,2-a]pyridine system is an aromatic, ten-π-electron system. acs.org Theoretical calculations and experimental results consistently show that electrophilic substitution occurs most readily at the C3 position. acs.orgnih.gov This regioselectivity is explained by the stability of the intermediate formed upon electrophilic attack. Attack at C3 allows the six-membered pyridine (B92270) ring to maintain its aromaticity and results in a more stable cationic intermediate compared to attack at other positions like C2. nih.gov
Classic electrophilic substitution reactions that have been demonstrated include:
Bromination: Reaction with bromine leads to substitution at the C3 position. acs.org
Nitration: Using nitrating agents on a 2-chloroimidazo[1,2-a]pyridine (B1597247) derivative results in the introduction of a nitro group at the C3 position. acs.org
If the C3 position is blocked, for example by a methyl group, electrophilic substitution such as bromination has been observed to occur at the C5 position. acs.org
Nucleophilic Attack and Intramolecular Cyclization Reactions
The imidazo[1,2-a]pyridine core can also participate in reactions involving nucleophilic attack, particularly in the construction of more complex fused heterocyclic systems. Intramolecular cyclization is a key strategy in this regard.
For example, the synthesis of 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles has been achieved through an intramolecular C-H amination. This key step involves the attack of a nitrogen nucleophile from a 2'-aminophenyl group at the C3 position of the imidazo[1,2-a]pyridine ring, facilitated by a copper(II) triflate catalyst.
Other synthetic routes rely on the nucleophilic character of the nitrogen atoms in the starting materials. The classical synthesis of the imidazo[1,2-a]pyridine ring itself involves the nucleophilic attack of the endocyclic nitrogen of a 2-aminopyridine (B139424) onto an α-haloketone, followed by intramolecular cyclization.
Reactivity of the Methanol (B129727) Moiety in Imidazo[1,2-a]pyridin-2-ylmethanol (e.g., for further derivatization)
The methanol group at the C2 position of this compound offers a valuable handle for further derivatization. The primary alcohol can undergo a variety of common transformations, allowing for the extension of its molecular framework.
Table of Potential Derivatization Reactions:
| Reaction Type | Description | Potential Products |
| Oxidation | The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. | Imidazo[1,2-a]pyridine-2-carbaldehyde, Imidazo[1,2-a]pyridine-2-carboxylic acid |
| Esterification | Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. | Ester derivatives |
| Etherification | Conversion to an ether via reactions like the Williamson ether synthesis, requiring initial conversion of the alcohol to an alkoxide. | Ether derivatives |
| Conversion to Leaving Group | The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with sulfonyl chlorides. | Imidazo[1,2-a]pyridin-2-ylmethyl tosylate/mesylate |
| Halogenation | Substitution of the hydroxyl group with a halogen (Cl, Br) using reagents like thionyl chloride or phosphorus tribromide. | 2-(Halomethyl)imidazo[1,2-a]pyridine |
A documented example, although on a C3-substituted analogue, illustrates this potential. The alcohol [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-yl]methanol is treated with p-toluenesulfonylchloride to form a pyridinium (B92312) tosylate salt. researchgate.net This tosylate then serves as a key intermediate that can be displaced by a nucleophile like sodium cyanide, demonstrating a practical pathway for chain extension. researchgate.net This highlights a powerful two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution.
Furthermore, the presence of a hydroxymethyl group on the imidazo[1,2-a]azine core has been shown to influence the molecule's photophysical properties. It has been hypothesized that the hydroxymethyl group can act as an enhancer of fluorescence, potentially through spatial non-covalent interactions of the hydroxyl's non-bonding electrons with the aromatic rings. google.com This suggests that derivatization of the methanol moiety could be a strategy for fine-tuning the luminescent properties of these compounds.
Mechanistic Investigations of Reactions Involving Imidazo 1,2 a Pyridin 2 Ylmethanol and Its Precursors
Proposed Reaction Mechanisms for Synthesis
The formation of the imidazo[1,2-a]pyridine (B132010) ring system typically involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent. Numerous mechanistic pathways have been proposed, often depending on the specific reactants, catalysts, and conditions employed.
A prevalent and classic approach is the tandem, one-pot process commencing with an Ortoleva-King reaction. organic-chemistry.orggoogle.com In this method, a 2-aminopyridine reacts with an acetophenone (B1666503) in the presence of iodine. google.com The reaction proceeds through the formation of a pyridinium (B92312) salt, which subsequently cyclizes under basic conditions to yield the final imidazo[1,2-a]pyridine product. google.com Other strategies include multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which efficiently assemble the heterocyclic core from an aminoazine, an aldehyde, and an isocyanide. mdpi.com
In a molecular iodine-catalyzed, three-component reaction between 2-aminopyridine, acetophenone, and dimedone, a plausible mechanism begins with the in-situ formation of a phenylglyoxal (B86788) from the acetophenone, facilitated by iodine. The more nucleophilic nitrogen of the 2-aminopyridine then attacks the more electrophilic carbonyl carbon of the phenylglyoxal, forming a hemiaminal intermediate. Subsequent intramolecular cyclization via attack from the endocyclic pyridine (B92270) nitrogen, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring.
Sequential sp² and sp³ C–H Activation
Carbon-hydrogen (C–H) activation has emerged as a powerful and atom-economical strategy for synthesizing and functionalizing imidazo[1,2-a]pyridines. These reactions often obviate the need for pre-functionalized starting materials. Mechanisms involving sequential C–H activation at both sp² (aromatic) and sp³ (aliphatic) centers are particularly sophisticated.
For instance, in copper-catalyzed oxidative coupling reactions, the mechanism can involve the activation of a C(sp³)–H bond alpha to a carbonyl group on one precursor and a C(sp²)–H bond on the imidazo[1,2-a]pyridine ring for subsequent functionalization. In the C3-formylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent, a C(sp³)–H bond in DMSO is activated, while the functionalization occurs at the C3 C(sp²)–H position of the heterocycle.
Role of Intermediate Species (e.g., Imines, Nitrilium Ions, Sulphenamide)
The mechanistic pathways for imidazo[1,2-a]pyridine synthesis are characterized by the formation of several key reactive intermediates.
Imines: Imine (or Schiff base) intermediates are central to many synthetic routes. In the Groebke–Blackburn–Bienaymé reaction, the initial step is the condensation of 2-aminopyridine with an aldehyde to form an imine. mdpi.com This imine is then attacked by the isocyanide, leading to a nitrilium ion. Similarly, in iron-catalyzed sulfonylmethylation, an iminium species derived from the solvent DMA is proposed to react with the electron-rich imidazopyridine ring. nih.gov
Nitrilium Ions: Following the formation of the imine in the GBBR, the nucleophilic isocyanide attacks the imine carbon, generating a nitrilium ion intermediate. This highly electrophilic species undergoes an intramolecular 5-endo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium carbon. A subsequent organic-chemistry.orgCurrent time information in Bangalore, IN.-proton shift leads to aromatization, yielding the 3-aminoimidazo[1,2-a]pyridine product.
Sulphenamides: While not typically involved in the primary ring-forming cyclization, sulphenamides are relevant as precursors in the synthesis of sulfur-containing imidazo[1,2-a]pyridine derivatives, which are analogues of drugs like Zolimidine. researchgate.net For example, sulfonimidamides, which are aza-analogues of sulfonamides, can be synthesized directly from sulphenamide precursors. nih.govmdpi.com The mechanism involves the conversion of the sulphenamide via an NH and O transfer, mediated by reagents like iodo-benzene diacetate (PhIO) and ammonium (B1175870) carbamate, proceeding through highly reactive S≡N sulfanenitrile intermediates. nih.govmdpi.com
Understanding Catalytic Cycles (e.g., Cu(II)/Cu(I) Redox Cycling)
Copper catalysis is widely employed in the synthesis of imidazo[1,2-a]pyridines, often involving a Cu(II)/Cu(I) redox cycle. A representative example is the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org
A plausible catalytic cycle for this transformation is as follows:
Michael Addition: The reaction initiates with a Michael addition of the 2-aminopyridine to the nitroolefin, forming an intermediate adduct.
Oxidation (Cu(I) → Cu(II)): The Cu(I) catalyst (e.g., CuBr) is oxidized by air (O₂) to a Cu(II) species.
Single-Electron Transfer (SET): The Cu(II) species facilitates a single-electron transfer from the adduct, forming a radical cation.
Hydrogen Abstraction & Tautomerization: Subsequent hydrogen abstraction and tautomerization occur.
Intramolecular Cyclization: An intramolecular nucleophilic addition takes place, where the endocyclic pyridine nitrogen attacks an electrophilic carbon center.
Aromatization: The cycle concludes with the elimination of nitrous acid (HNO₂) and regeneration of the Cu(I) catalyst, yielding the final imidazo[1,2-a]pyridine product.
This Cu(I)/Cu(II) redox process allows for the use of environmentally benign oxidants like molecular oxygen and enables efficient C-N bond formation under relatively mild conditions. organic-chemistry.orgresearchgate.net
Analysis of Regioselectivity and Stereoselectivity
Regioselectivity is a critical aspect of imidazo[1,2-a]pyridine synthesis, particularly concerning the final substitution pattern on the heterocyclic ring.
In the reaction of 2-aminopyridines with α-haloketones (a classic Tschitschibabin reaction), the initial quaternization overwhelmingly occurs at the more nucleophilic endocyclic pyridine nitrogen (N-1), which then directs the subsequent intramolecular cyclization to form the five-membered imidazole (B134444) ring.
In multi-component syntheses, regioselectivity is also observed. For instance, a catalyst-free reaction of 2-aminopyridine with β-methyl-β-nitro-vinylsulfone proceeds via an initial Michael addition of the exocyclic amino group, followed by an intramolecular Michael addition involving the endocyclic pyridine nitrogen in a regioselective 5-exo trig cyclization.
The functionalization of the pre-formed imidazo[1,2-a]pyridine ring also displays high regioselectivity. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, preferentially occur at the C3 position due to it being the most electron-rich site. If the C3 position is blocked, substitution may occur at the C5 position.
Stereoselectivity becomes relevant when chiral centers are introduced. For example, the Sandmeyer reaction of N-(prop-2-yn-1-ylamino)pyridines can lead to the stereospecific synthesis of (E)-exo-halomethylene bicyclic compounds containing the imidazo[1,2-a]pyridine system.
Table 1: Factors Influencing Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
| Factor | Observation | Outcome/Example |
|---|---|---|
| Nucleophilicity | The endocyclic pyridine nitrogen is generally more nucleophilic than the exocyclic amino group. | Directs initial attack in reactions like the Tschitschibabin synthesis, leading to the fused ring system. |
| Electronic Effects | The C3 position of the imidazo[1,2-a]pyridine core is the most electron-rich. | Preferential site for electrophilic substitution (e.g., formylation, sulfonylmethylation). |
| Reaction Pathway | The reaction follows specific cyclization rules (e.g., Baldwin's rules). | A 5-exo trig cyclization is favored in certain Michael addition-initiated pathways. |
| Catalyst/Directing Group | Metal catalysts can coordinate to the N-1 nitrogen. | Facilitates ortho-C-H functionalization of 2-aryl substituents. |
Influence of Reaction Conditions on Mechanistic Pathways
Reaction conditions such as the choice of catalyst, solvent, temperature, and reactants play a pivotal role in dictating which mechanistic pathway is followed, thereby influencing the reaction's efficiency, selectivity, and even the final product structure.
The optimization of a molecular iodine-catalyzed three-component synthesis showed that the choice of catalyst and the medium are critical. While various catalysts could promote the reaction, iodine proved most effective, and using water as a solvent not only aligns with green chemistry principles but also provides high yields. The amount of catalyst is also crucial; experiments showed that 20 mol% of iodine provided the optimal balance between reaction efficiency and catalyst loading.
In copper-catalyzed reactions, the specific copper salt (e.g., CuI, CuBr, CuCl) can affect the yield, with CuBr often being superior in syntheses involving nitroolefins. The solvent also has a significant impact; polar aprotic solvents like DMF or DMSO are frequently found to be optimal for these types of couplings, facilitating the solubility of intermediates and the catalytic cycle.
Temperature is another key parameter. While many reactions are heated to ensure a sufficient reaction rate (e.g., 80-110 °C), some multi-component reactions can proceed at room temperature, offering a milder alternative. In cases where multiple products can be formed, temperature can be used to control selectivity. For instance, in the synthesis of peptidomimetics, low solubility of starting materials required increasing the temperature and reaction time to achieve good yields of the desired Ugi reaction products.
Table 2: Optimization of a Molecular Iodine-Catalyzed Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | I₂ (10) | H₂O | 80 | 5 | 76 |
| 2 | I₂ (20) | H₂O | 80 | 3 | 92 |
| 3 | I₂ (30) | H₂O | 80 | 3 | 92 |
| 4 | I₂ (20) | EtOH | 80 | 4 | 85 |
| 5 | I₂ (20) | MeCN | 80 | 4 | 78 |
| 6 | I₂ (20) | Toluene | 80 | 6 | 55 |
| 7 | No Catalyst | H₂O | 80 | 12 | No Reaction |
| 8 | HI (20) | H₂O | 80 | 5 | 67 |
This table is a representative example based on typical optimization studies found in the literature for similar reactions.
Advanced Characterization Techniques in Imidazo 1,2 a Pyridine Research
Spectroscopic Analysis (NMR, Mass Spectrometry, FT-IR)
Spectroscopic techniques form the bedrock of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present in "Imidazo[1,2-a]pyridin-2-ylmethanol."
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of imidazo[1,2-a]pyridine (B132010) derivatives, both ¹H and ¹³C NMR spectra are crucial for confirming the successful synthesis and substitution patterns. nih.govchemmethod.com For the parent imidazo[1,2-a]pyridine scaffold, characteristic chemical shifts are observed for the protons and carbons of the fused ring system. chemicalbook.comnih.gov The presence of the hydroxymethyl group at the 2-position in "this compound" would be confirmed by a distinctive singlet in the ¹H NMR spectrum corresponding to the -CH₂- group and a signal in the ¹³C NMR spectrum for the carbinol carbon. acs.org Detailed NMR data for various substituted imidazo[1,2-a]pyridines have been extensively reported, providing a reference for the characterization of new derivatives. rsc.orgresearchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight of "this compound" and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). acs.orgrsc.org The empirical formula of "this compound" is C₈H₈N₂O, corresponding to a molecular weight of approximately 148.16 g/mol . sigmaaldrich.comnih.gov Mass spectrometry data is critical for verifying the identity of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. For "this compound," the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic and methylene (B1212753) groups, and C=N and C=C stretching vibrations of the imidazopyridine ring system. chemmethod.comacs.org
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Observations |
|---|---|---|
| ¹H NMR | Imidazo[1,2-a]pyridine | Characteristic shifts for aromatic protons. chemicalbook.com |
| ¹³C NMR | Imidazo[1,2-a]pyridine | Signals corresponding to the fused ring carbons. nih.gov |
| HRMS (ESI) | 3-Formyl-imidazo[1,2-a]pyridines | Accurate mass measurements confirm elemental composition. rsc.org |
| FT-IR | Imidazo[1,2-a]pyridine hybrids | Characteristic bands for functional groups. chemmethod.com |
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For imidazo[1,2-a]pyridine derivatives, this technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of substituents. nih.gov
A conformational study of a 2-biphen-4-ylimidazopyridine derivative was successfully conducted using X-ray crystallography, revealing the spatial orientation of the bulky substituent relative to the imidazopyridine core. nih.gov While a specific crystal structure for "this compound" is not detailed in the provided results, the Crystallography Open Database (COD) contains crystal structures for the parent imidazo[1,2-a]pyridine, which serves as a fundamental structural reference. nih.gov The structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov
Table 2: Crystallographic Data for Imidazo[1,2-a]pyridine Core
| Database | Compound | Significance |
|---|---|---|
| Crystallography Open Database (COD) | Imidazo[1,2-a]pyridine | Provides fundamental bond lengths and angles for the fused ring system. nih.gov |
Optical Properties and Luminescence Studies
Imidazo[1,2-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence, making them attractive for applications in materials science and as biological probes. mdpi.comresearchgate.net The introduction of a hydroxymethyl group, as in "this compound," can influence these luminescent properties. nih.gov
Studies on various imidazo[1,2-a]pyridine derivatives have shown that their absorption and emission characteristics are sensitive to the nature and position of substituents on the heterocyclic core. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can tune the emission wavelength across the visible spectrum. nih.govresearchgate.net The π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine system is responsible for its inherent luminescent properties. researchgate.net
The photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For imidazo[1,2-a]pyridine-based fluorophores, achieving a high quantum yield is often a key objective for practical applications. nih.gov Research on V-shaped bis-imidazo[1,2-a]pyridine fluorophores has demonstrated that the quantum yields are influenced by the electronic nature of peripheral groups and the bridging unit. nih.gov While specific quantum yield data for "this compound" is not provided, the general principles suggest that the hydroxymethyl group could modulate the emissive properties of the imidazo[1,2-a]pyridine core.
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This property is highly advantageous for applications such as high-resolution bioimaging and photodynamic therapy. researchgate.net
Imidazo[1,2-a]pyridine derivatives have been identified as a class of organic fluorophores with promising TPA properties. nih.govresearchgate.net Studies have shown that the TPA cross-section, a measure of the TPA efficiency, can be significantly enhanced by extending the molecular conjugation or by introducing strong electron-donating or electron-withdrawing groups to the imidazo[1,2-a]pyridine scaffold. researchgate.net This indicates that the molecular architecture plays a crucial role in dictating the nonlinear optical response of these compounds. researchgate.net
Computational Chemistry Approaches and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For derivatives of imidazo[1,2-a]pyridine (B132010), DFT calculations are frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties. Such calculations would be crucial in understanding the fundamental characteristics of Imidazo[1,2-a]pyridin-2-ylmethanol.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability and reactivity. For related imidazo[1,2-a]pyridine structures, FMO analysis has been used to identify the regions most susceptible to nucleophilic and electrophilic attack. A similar analysis for this compound would elucidate its electron-donating and accepting capabilities, which are vital for its interaction with biological targets.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is instrumental in identifying sites for intermolecular interactions, particularly hydrogen bonding, as well as electrophilic and nucleophilic sites. For this compound, an MEP map would highlight the electronegative regions around the nitrogen and oxygen atoms and electropositive regions, offering insights into its non-covalent binding behavior.
The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the topology of the electron density, defining atomic interactions and bond characteristics (covalent, ionic, etc.). Complementarily, Reduced Density Gradient (RDG) analysis helps in visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. While these analyses have been performed on complex derivatives to understand their intramolecular and intermolecular interactions, specific QTAIM and RDG studies on this compound are not found in the reviewed literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of a system. MD simulations could be used to understand the conformational flexibility of this compound and its stability and behavior when interacting with a biological receptor or solvent. Currently, there are no specific MD simulation studies published for this compound.
Molecular Docking Studies in Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This compound has been identified as a fragment in screening libraries for targeting proteins such as the oncogenic protein tyrosine phosphatase SHP2 bham.ac.uk. However, detailed molecular docking studies, including binding affinity scores and specific amino acid interactions for this compound with various receptors, are not extensively documented. Such studies would be invaluable in predicting its potential biological targets and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. These models are built using statistical methods to predict the activity of new compounds. For a QSAR model to be developed, a dataset of structurally related compounds with measured biological activities is required. While QSAR studies have been performed on series of diverse imidazo[1,2-a]pyridine derivatives, a specific QSAR model involving this compound has not been reported, likely due to a lack of a sufficient dataset of its closely related analogues with corresponding activity data.
In Silico ADMET and Drug-Likeness Prediction
In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in the early stages of drug discovery. These computational tools assess the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify candidates with a higher probability of success in clinical trials. Drug-likeness is a qualitative concept that evaluates a compound's similarity to known drugs based on its physicochemical properties.
For the broader class of imidazo[1,2-a]pyridine derivatives, various studies have employed computational tools to predict their drug-like characteristics. These analyses often involve evaluating parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), often in the context of frameworks like Lipinski's Rule of Five.
However, a review of the available scientific literature did not yield specific in silico ADMET and drug-likeness prediction data for the compound this compound. While studies on other imidazo[1,2-a]pyridine derivatives have shown promising drug-like characteristics, specific computational predictions for this compound are not presently available in the reviewed sources.
Theoretical Investigation of Stability and Reactivity
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the stability and reactivity of molecules. These investigations can provide insights into a compound's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of chemical reactivity. The energy gap between HOMO and LUMO can suggest the molecule's stability; a larger gap generally implies higher stability and lower reactivity. Molecular electrostatic potential (MEP) maps are also used to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Studies on various imidazo[1,2-a]pyridine derivatives have utilized DFT to explore their stability and reactivity profiles. For instance, research on imidazo[1,2-a]pyridine N-acylhydrazone derivatives has investigated their chemical reactivity through analysis of frontier molecular orbitals and other quantum chemical descriptors. scirp.org Similarly, a comprehensive theoretical study was conducted on Alpidem (B1665719), a derivative of imidazo[1,2-a]pyridine, to understand its stability and chemical reactivity. nih.gov
Despite the application of these theoretical methods to the broader imidazo[1,2-a]pyridine class, specific theoretical investigations detailing the stability and reactivity of this compound were not found in the performed searches. Therefore, detailed data on its HOMO-LUMO gap, MEP, and other reactivity descriptors are not available in the current literature reviewed.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 2 Ylmethanol Derivatives
Impact of Substituent Patterns on Biological Efficacy
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. nih.govnih.govnih.gov Research into their development as c-Met inhibitors, a receptor tyrosine kinase involved in cancer, has demonstrated the importance of specific substitution patterns. nih.gov
For instance, in the pursuit of potent c-Met inhibitors, modifications at the 6-position of the imidazo[1,2-a]pyridine ring were explored. The introduction of heteroaryl substituents, such as a pyridinyl group with a cyano moiety, proved effective. nih.gov Phenyl derivatives at the same position also showed promise, particularly when polar groups like a cyano group were incorporated, suggesting that such additions significantly influence cellular activity. nih.gov
Further studies on PI3K/mTOR dual inhibitors revealed that substituents at the R1 position play a crucial role. sci-hub.cat The replacement of a morpholine (B109124) ring with a 1-methyl-4-ethylpiperazine, a meta-benzoic acid, or simple ethyl and methyl groups led to a significant enhancement in PI3Kα kinase inhibition. sci-hub.cat This indicates a preference for hydrophilic groups in this position to achieve high inhibitory activity. sci-hub.cat Conversely, bulky groups at the R1 position, such as dimethylamino, resulted in slightly decreased activity, highlighting a preference for specific steric profiles. sci-hub.cat
In the context of antiviral activity against human cytomegalovirus (HCMV), the substituent at the C-2 position was found to be a strong determinant of efficacy. nih.gov Similarly, for antimycobacterial agents, the optimization of the imidazo[1,2-a]pyridine-8-carboxamide (B121145) series was a key focus. nih.gov
The development of covalent inhibitors for KRAS G12C has also utilized the imidazo[1,2-a]pyridine scaffold. A screening of derivatives identified a potent anticancer agent for KRAS G12C-mutated cells, underscoring the scaffold's utility for discovering covalent anticancer drugs. rsc.org
Table 1: Impact of 6-Position Substituents on c-Met Kinase Inhibition
| Compound | 6-Position Substituent | c-Met IC50 (nM) | EBC-1 Cell IC50 (nM) |
|---|---|---|---|
| 16a | Pyridin-3-yl | 14.8 | 625.6 |
| 16b | 5-Cyanopyridin-3-yl | 5.4 | 188.5 |
| 16d | 3-Cyanophenyl | 3.5 | 106.7 |
| 16f | 4-Cyanophenyl | 4.1 | 145.0 |
Data sourced from a study on c-Met inhibitors, illustrating that cyano-substituted aryl groups at the 6-position enhance cellular activity. nih.gov
Role of Hydrophobic and Steric Interactions in Activity Modulation
Hydrophobic and steric factors are critical in modulating the biological activity of imidazo[1,2-a]pyridin-2-ylmethanol derivatives. The size and lipophilicity of substituents can dictate how a molecule fits into and interacts with its biological target.
In the development of PI3K/mTOR inhibitors, a shift from hydrophilic to hydrophobic groups at the R1 position led to a significant increase in kinase inhibition. sci-hub.cat Derivatives containing substituted benzene (B151609) rings at this position showed inhibition rates exceeding 85% at a 1 nM concentration, demonstrating the favorable impact of hydrophobicity in this series. sci-hub.cat
Conversely, steric hindrance can have a detrimental effect on activity. A comparison of compounds with different substituents at the C-8 position of the imidazo[1,2-a]pyridine core showed that a bulky trifluoromethyl (CF3) group prevented the molecule from entering an internal pocket of the c-Met kinase, leading to a loss of inhibitory activity. nih.gov This highlights the importance of substituent size and the spatial constraints of the target's binding site.
The design of ligands for detecting beta-amyloid plaques also illustrates these principles. A series of derivatives were synthesized where hydrophobic and steric properties were tuned to achieve high binding affinity for Aβ aggregates. nih.gov
Table 2: Influence of R1 Substituent on PI3Kα Kinase Inhibition
| Compound | R1 Substituent | PI3Kα Inhibition at 1 nM (%) |
|---|---|---|
| 18d | Ethyl | 85 |
| 18e | Methyl | 83 |
| 5e | Dimethylamino | 71 |
| 5f-i | Substituted Benzene Rings | >85 |
Data from a study on PI3K/mTOR dual inhibitors, showing that both small hydrophilic groups and larger hydrophobic groups can enhance activity, indicating a complex interplay of interactions. sci-hub.cat
Pharmacophore Site Identification and Design
Pharmacophore modeling is a crucial tool in the rational design of novel imidazo[1,2-a]pyridine derivatives. unina.it It involves identifying the essential three-dimensional arrangement of chemical features required for biological activity, which guides the synthesis of new, more potent compounds. unina.it
For PI3K/mTOR dual inhibitors, docking studies revealed key interactions within the enzyme's binding pocket. A potent inhibitor, compound 15a , was shown to form four conserved hydrogen bonds with the PI3Kα isoform. sci-hub.cat One hydrogen bond formed between the nitrogen atom of the imidazo[1,2-a]pyridine ring and Val851 in the hinge region. sci-hub.cat Two other critical hydrogen bonds were observed in the affinity pocket, one involving the nitrogen on the side chain's pyridine (B92270) ring with Asp810 and Tyr836, and another between the methoxy (B1213986) oxygen atom and Lys802. sci-hub.cat These specific interactions define the pharmacophore for this class of inhibitors.
The design of these inhibitors was based on a three-part scaffold targeting the affinity binding pocket, the hinge region, and the ribose binding pocket. sci-hub.cat This structured approach, guided by pharmacophore insights, allows for the systematic optimization of derivatives. The imidazo[1,2-a]pyridine core itself often engages in π-π stacking interactions with aromatic residues in the binding site, such as Tyr-1230 in c-Met, which is critical for inhibition. nih.gov
Positional Effects of Functional Groups on Optical and Biological Properties
The specific placement of functional groups on the imidazo[1,2-a]pyridine scaffold has a significant impact on both the biological and optical properties of the resulting derivatives.
In the context of c-Met inhibition, the electronic properties of substituents at the 8-position were found to be critical. An 8-fluoroimidazo[1,2-a]pyridine (B164112) core was compared to an 8-chloroimidazo[1,2-a]pyridine (B2491448) core. The more electron-rich chloro-substituted core resulted in a decreased interaction with the Tyr-1230 residue of the enzyme, explaining the difference in inhibitory activity between these compounds. nih.gov
The position of substituents also affects the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. For a series of imidazo[1,2-a]pyridine-based derivatives, a compound with a biphenyl (B1667301) side chain and a methyl group at the R4 position of the imidazo[1,2-a]pyridine ring showed the most potent AChE inhibition. researchgate.net This indicates that the interplay between substituents at different positions is key to optimizing biological function.
From an optical properties standpoint, the imidazo[1,2-a]pyridine scaffold is a component of imaging agents designed to detect beta-amyloid plaques in the brain, relevant to Alzheimer's disease. nih.gov The biodistribution of an iodinated derivative, [125I]16(IMPY), showed high initial brain uptake and rapid washout in normal mice, desirable characteristics for an imaging agent. nih.gov Furthermore, theoretical studies have shown that interactions like π-π stacking and hydrogen bonding involving the imidazo[1,2-a]pyridine ring can cause red or blue shifts in the molecule's absorption spectra. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Crizotinib |
| JNJ38877605 |
| SGX-523 |
| 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) |
| 2-(4'-dimethylaminophenyl)-6-iodobenzothiazole (TZDM) |
| HS-173 |
| PI-103 |
| Zolimidine |
| 2-biphen-4-ylimidazopyridine |
| 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine |
| 2-[(2R)-piperidin-2-yl]-1H-indole |
| 6-bromo-2-(3-chlorophenyl)-3-(3-thenyl)imidazo[1,2-a]pyridine |
| 6-bromo-2-(3-chlorophenyl)-3-(3-thiophenylmethyl)imidazo[1,2-a]pyridine |
| Imidazo[1,2-a]pyridin-2-ylphenol |
| Olprinone (B1662815) |
Catalytic Applications of Imidazo 1,2 a Pyridine Derivatives
Role as Ligands in Metal-Catalyzed Reactions
Imidazo[1,2-a]pyridine (B132010) derivatives are recognized for their capacity to function as ligands in coordination chemistry, paving the way for the formation of metal complexes with potential applications in catalysis. The nitrogen atoms in the imidazo[1,2-a]pyridine scaffold can effectively coordinate with metal ions, leading to the creation of stable complexes. These complexes, in turn, can catalyze a variety of organic transformations.
For instance, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and characterized. nih.gov Studies have shown that the coordination of the imidazo[1,2-a]pyridine ligand to the gold(III) center can enhance the biological activity of the resulting complex. nih.gov While the primary focus of this research was on the biological applications, the underlying principle of ligand-metal interaction is fundamental to catalysis. The formation of such complexes suggests the potential for these compounds to act as catalysts in various chemical reactions.
Furthermore, the synthesis of imidazo[1,2-a]pyridines can be achieved through transition metal-catalyzed reactions, highlighting the intimate relationship between this heterocyclic system and metal catalysts. rsc.orgresearchgate.net Copper-catalyzed reactions, for example, have been employed for the synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.net An efficient and environmentally friendly method for the synthesis of these compounds involves a domino A³-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar media. acs.org
In the context of specific catalytic applications, pyridine-chelated imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbene nickel(II) complexes have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and CO2. mdpi.com Although this example pertains to a related isomer, it underscores the potential of the broader imidazopyridine family as ligands in important industrial processes. The ability to introduce functional groups, such as the methanol (B129727) group in Imidazo[1,2-a]pyridin-2-ylmethanol, provides a means to fine-tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst.
Catecholase Mimetic Activity Investigations
The investigation of imidazo[1,2-a]pyridine derivatives in mimicking the activity of catecholase, a copper-containing enzyme that catalyzes the oxidation of catechols to o-quinones, has revealed promising results. In one study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) were synthesized, and their in situ formed complexes with various copper(II) salts were examined for their catecholase activity. bohrium.com
The study demonstrated that the copper(II)-ligand complexes possessed excellent catalytic activities for the oxidation of catechol to o-quinone. bohrium.com The kinetics of the reaction were monitored by UV-Vis spectrophotometry, measuring the increase in absorbance of the o-quinone product over time. bohrium.com The nature of the substituents on the imidazo[1,2-a]pyridine ligand and the anion of the copper salt were found to significantly influence the oxidation efficiency of the complexes. bohrium.com
Notably, complexes formed with Cu(CH₃COO)₂ and CuSO₄ exhibited significantly higher oxidation rates compared to those formed with Cu(NO₃)₂ and CuCl₂. bohrium.com The complex formed between 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (L1) and Cu(CH₃COO)₂ displayed the highest catalytic activity, with an oxidation rate of 260.41 µmol L⁻¹ s⁻¹. bohrium.comresearchgate.net Conversely, the complex of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (L6) and CuCl₂ showed the lowest activity at 43.4 µmol L⁻¹ s⁻¹. bohrium.comresearchgate.net
These findings highlight the potential of imidazo[1,2-a]pyridine-based copper complexes as functional models for catecholase, providing insights into the mechanism of the native enzyme and offering a basis for the development of new oxidation catalysts.
Table 1: Catecholase Mimetic Activity of Imidazo[1,2-a]pyridine-Copper(II) Complexes
| Ligand | Copper Salt | Oxidation Rate (µmol L⁻¹ s⁻¹) |
|---|---|---|
| 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (L1) | Cu(CH₃COO)₂ | 260.41 |
Corrosion Inhibition Studies in Materials Science
Imidazo[1,2-a]pyridine derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. frontiersin.orgrsc.orgresearch-nexus.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. research-nexus.net
The adsorption process is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and the planar structure of the imidazo[1,2-a]pyridine molecule. These features allow for strong interaction with the vacant d-orbitals of iron atoms on the steel surface.
Studies involving imidazo[1,2-a]pyrimidine-Schiff base derivatives have demonstrated excellent inhibition efficiencies for mild steel in 1.0 M HCl solution. rsc.org For example, at a concentration of 10⁻³ M, inhibition efficiencies as high as 96.10% have been reported. rsc.org The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. rsc.org
Similarly, research on 2,4-diphenylbenzo bohrium.comanjs.edu.iqimidazo[1,2-a]pyrimidine (B1208166) (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo bohrium.comanjs.edu.iqimidazo[1,2-a]pyrimidine (OPIP) as corrosion inhibitors for mild steel in 1 mol L⁻¹ HCl solution showed outstanding performance. frontiersin.orgresearchgate.net At a concentration of 0.1 mmol L⁻¹, OPIP and DPIP achieved inhibition efficiencies of 91.9% and 90.5%, respectively. frontiersin.orgresearchgate.net Electrochemical studies revealed that these compounds act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. frontiersin.orgresearchgate.net
A newly synthesized derivative, 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine-3-yl methylene]-phenyl-amine (BDIPMA), was investigated as a corrosion inhibitor for carbon steel in a 3.5% NaCl solution. anjs.edu.iq The thermodynamic parameters from this study supported a physical adsorption mechanism, with the adsorption process also following the Langmuir adsorption isotherm. anjs.edu.iq
Table 2: Corrosion Inhibition Efficiency of Imidazo[1,2-a]pyridine Derivatives on Mild Steel in HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) |
|---|---|---|
| Imidazo[1,2-a]pyrimidine-Schiff base derivative (IPY 2) | 10⁻³ M | 96.10 |
| 2-(4-octylphenyl)-4-phenylbenzo bohrium.comanjs.edu.iqimidazo[1,2-a]pyrimidine (OPIP) | 0.1 mmol L⁻¹ | 91.9 |
The consistent findings across various studies underscore the significant potential of the imidazo[1,2-a]pyridine scaffold in the development of effective and potentially environmentally friendly corrosion inhibitors for industrial applications.
Emerging Applications and Future Research Directions
Advanced Applications in Materials Science
The unique structural and electronic properties of the imidazo[1,2-a]pyridine (B132010) core make it a valuable component in the development of advanced functional materials. rsc.orgresearchgate.netmdpi.com Its rigid, planar structure combined with its electron-accepting nature contributes to the creation of materials with tailored characteristics. nih.gov Derivatives of this scaffold are being explored for their utility in fields such as polymer science and agricultural chemistry, owing to the significant applications of organosilicon molecules which can be incorporated into the imidazo[1,2-a]pyridine framework. mdpi.com The ability to functionalize the core, for instance through the introduction of sulfone groups, further extends its applicability to materials science. mdpi.com
Optoelectronic Applications (e.g., Fluorescent Dyes, Two-Photon Absorption Systems)
Imidazo[1,2-a]pyridine derivatives have garnered significant attention for their impressive photophysical properties, making them ideal candidates for optoelectronic applications. researchgate.net These compounds often exhibit high quantum yields, large Stokes shifts, and excellent photo and thermal stability. researchgate.netnih.gov
Researchers have successfully designed and synthesized novel bipolar deep-blue fluorescent emitters using an imidazo[1,2-a]pyridine (IP) as an electron acceptor and a phenanthroimidazole (PI) as an electron donor. nih.gov These materials, IP-PPI and IP-DPPI, have demonstrated outstanding thermal stability and high emission quantum yields. nih.gov Organic light-emitting diodes (OLEDs) based on these emitters show negligible efficiency roll-off with increasing current density, achieving remarkable external quantum efficiencies (EQEs) and deep-blue color coordinates, which are crucial for high-quality display technology. nih.govnih.gov For instance, a doped device with 20 wt% IP-DPPI achieved a maximum EQE of 6.13% with CIE coordinates of (0.153, 0.078). nih.gov
Furthermore, the imidazo[1,2-a]pyridine scaffold is used to create fluorescent probes. An imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a highly selective and sensitive fluorescent probe for detecting mercury ions (Hg²⁺) in both environmental samples and living cells. rsc.org The probe's design allows for naked-eye detection and use in practical applications like paper-based test strips. rsc.org The compact and emissive nature of these fluorophores also makes them suitable as probes for studying cell membrane dynamics. nih.gov
Table 1: Optoelectronic Properties of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Application | Key Feature | Max EQE (%) | CIE Coordinates | Reference |
|---|---|---|---|---|---|
| IP-PPI | Deep-Blue Emitter (OLED) | Bipolar, high thermal stability | 5.23 (doped) | (0.154, 0.077) | nih.gov |
| IP-DPPI | Deep-Blue Emitter (OLED) | Bipolar, high thermal stability | 6.13 (doped) | (0.153, 0.078) | nih.gov |
| Rh-Ip-Hy | Fluorescent Probe | Hg²⁺ detection, large Stokes shift | N/A | N/A | rsc.org |
| V-shaped bis-ImPy | Deep-Blue Fluorophore | Tunable deep-blue emission | N/A | y ≤0.07 | nih.gov |
Design of Novel Multi-Target Agents
The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer. The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for designing such multi-target agents. chemrxiv.org
One study reported the design of imidazo[1,2-a]pyridine derivatives as dual inhibitors of PI3K and mTOR, two key proteins in a signaling pathway often dysregulated in cancer. acs.org A lead compound, 15a , proved to be a potent PI3K/mTOR dual inhibitor that significantly inhibited tumor growth in preclinical models. acs.org
Another research effort focused on creating dual inhibitors for Mer and Axl kinases, which are implicated in suppressing the immune response in the tumor microenvironment. nih.gov Starting from a DNA-encoded library screen, researchers optimized an imidazo[1,2-a]pyridine series to develop highly selective dual Mer/Axl inhibitors with in vivo efficacy. nih.gov
Additionally, certain hydrazone derivatives of imidazo[1,2-a]pyridine have shown potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two important targets in cancer therapy. nih.gov Compound 8c from this series was identified as a selective COX-2 inhibitor and a potent EGFR inhibitor. nih.gov
Development of Rationally-Designed Combination Therapies
Beyond multi-target agents, imidazo[1,2-a]pyridine derivatives are being explored in rationally designed combination therapies to enhance therapeutic efficacy and overcome drug resistance.
In immuno-oncology, selective dual Mer/Axl kinase inhibitors from the imidazo[1,2-a]pyridine class demonstrated in vivo efficacy when used in combination with anti-PD1 antibodies and ionizing radiation in a preclinical cancer model. nih.gov This suggests that these compounds can help restore the innate immune response, making tumors more susceptible to other treatments. nih.gov
In the field of infectious diseases, imidazo[1,2-a]pyridine has been tested against various piroplasms, which are tick-borne protozoa. nih.gov A study investigating its effect on Babesia bovis found that its combination with the existing drug diminazene (B1218545) aceturate (DA) resulted in an additive inhibitory effect on parasite growth. nih.gov This suggests that an imidazo[1,2-a]pyridine/DA combination could be a promising therapeutic strategy for treating babesiosis. nih.gov
Continued Advances in Green Synthetic Strategies for Imidazo[1,2-a]pyridine Compounds
The synthesis of imidazo[1,2-a]pyridines is a well-established area of research, but modern chemistry places a strong emphasis on "green" and sustainable methods. sioc-journal.cn Traditional synthesis routes often involve harsh conditions, toxic catalysts, and long reaction times. researchgate.net Consequently, significant effort is being directed towards developing more environmentally friendly protocols.
Recent advances include:
Microwave-assisted synthesis: This method can reduce reaction times and improve yields. researchgate.netorganic-chemistry.org
Catalyst-free and solvent-free reactions: Some protocols have been developed that proceed efficiently without the need for a catalyst or in the absence of a solvent, reducing chemical waste. researchgate.netfigshare.com One such method involves a rapid synthesis in cyclohexane. figshare.com
Use of green solvents: Water and biodegradable solvents like urea-choline chloride are being employed as reaction media. researchgate.netorganic-chemistry.orgacs.org An efficient domino A³-coupling reaction catalyzed by Cu(II)–ascorbate has been developed in an aqueous micellar medium. acs.org
Ultrasonic irradiation: Ultrasound-assisted synthesis in water has been shown to be an effective, metal-free method for C-H functionalization to produce imidazo[1,2-a]pyridines. organic-chemistry.org
Multicomponent reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are highly efficient for generating molecular diversity while minimizing waste. researchgate.netacs.orgnih.gov
These green strategies not only improve reaction efficiency but also align with the principles of sustainable chemistry by reducing the use and generation of hazardous substances. sioc-journal.cnresearchgate.net
Table 2: Comparison of Green Synthetic Methods for Imidazo[1,2-a]pyridines This table is interactive. You can sort and filter the data.
| Method | Key Advantage | Catalyst/Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Rapid, efficient | Often ligand-free Pd(OAc)₂ | Microwave heating | organic-chemistry.org |
| Aqueous Micellar Catalysis | "Green" solvent, mild conditions | Cu(II)–ascorbate / Water (SDS) | 50 °C | acs.org |
| Ultrasound Assistance | Metal-free, green solvent | KI/tert-butyl hydroperoxide / Water | Room temperature | organic-chemistry.org |
| Catalyst/Solvent-Free | Reduced waste, shorter reaction time | None / Cyclohexane | - | figshare.com |
| Multicomponent Reaction | High efficiency, diversity | Molecular iodine / Water | Ultrasound, room temp | nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
While the imidazo[1,2-a]pyridine scaffold is known to interact with established targets like GABA-A receptors and various kinases, research continues to uncover novel biological targets and mechanisms of action. wikipedia.orgnih.gov This expands the potential therapeutic applications of this versatile chemical class. nih.govnih.gov
Recent discoveries of new targets include:
Mycobacterial ATP synthase and QcrB: In the fight against tuberculosis, imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthesis. rsc.org Another class, imidazo[1,2-a]pyridine amides, targets QcrB, a subunit of the cytochrome bcc complex essential for the survival of Mycobacterium tuberculosis. rsc.org
Aldehyde Dehydrogenase 1A3 (ALDH1A3): This enzyme is overexpressed in glioblastoma stem cells. A novel class of imidazo[1,2-a]pyridine derivatives has been identified as ALDH1A3 inhibitors, presenting a new strategy for treating this aggressive brain cancer. acs.org
Platelet-Derived Growth Factor Receptor (PDGFR): Guided by in silico modeling, researchers have identified potent imidazo[1,2-a]pyridine-based inhibitors of PDGFR, a key target in oncology and fibrosis. nih.gov
SARS-CoV-2 Cell Entry Proteins: Computational studies have explored imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential dual inhibitors of human ACE2 and the viral spike protein, suggesting a possible role in blocking SARS-CoV-2 cell entry. nih.gov
The anticancer effects of some novel imidazo[1,2-a]pyridines have been linked to mechanisms involving cell cycle arrest through the upregulation of p53 and p21, and the induction of apoptosis via the extrinsic pathway involving caspases 7 and 8. nih.gov These ongoing explorations are crucial for unlocking the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold. nih.gov
Q & A
What are the primary synthetic strategies for Imidazo[1,2-a]pyridin-2-ylmethanol, and how do reaction conditions influence yield?
Basic Question
this compound is typically synthesized via condensation reactions or multicomponent reactions . For example, highlights oxidative coupling of 2-aminopyridines with ketones or aldehydes under acidic conditions. Key factors affecting yield include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature : Optimal yields (60–80%) are achieved at 80–120°C .
Methodological Tip : Use Design of Experiments (DoE) to optimize parameters like molar ratios and heating duration .
How can researchers resolve contradictions in NMR data for imidazo[1,2-a]pyridine derivatives?
Advanced Question
Discrepancies in and NMR data (e.g., unexpected splitting or shifts) often arise from tautomerism or solvent effects . For example, reports supplementary NMR data for imidazo[4,5-b]pyridine derivatives, where tautomeric equilibria between keto and enol forms complicate spectral interpretation.
Resolution Strategies :
- Perform 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Use deuterated solvents with controlled pH to stabilize specific tautomers .
What computational methods are effective for studying the electronic properties of this compound derivatives?
Advanced Question
Density Functional Theory (DFT) is widely used to model electronic structures and reaction mechanisms. and applied DFT to analyze:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Transition states for cyclization steps in imidazo[1,2-a]pyridine synthesis.
Methodological Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
Validate with experimental UV-Vis or IR spectra .
How can crystallographic data address challenges in structural characterization?
Advanced Question
X-ray crystallography resolves ambiguities in molecular geometry, particularly for derivatives with flexible substituents. For instance, reports a crystal structure (CCDC 1426925) showing C–H⋯π interactions and hydrogen bonding in an imidazo[1,2-a]pyridine derivative.
Key Considerations :
- Use low-temperature (100 K) data collection to minimize thermal motion.
- Refine disordered regions (e.g., hydroxyl groups) with constraints.
- Compare with DFT-optimized bond lengths/angles to validate accuracy .
What methodologies are recommended for evaluating the biological activity of this compound analogs?
Basic Question
In vitro assays (e.g., antimicrobial or anticancer screens) are standard. details protocols for testing chalcone-conjugated derivatives against Trypanosoma brucei.
Stepwise Approach :
Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at C-3).
Perform dose-response assays (IC₅₀ determination).
Conduct molecular docking (AutoDock Vina) to identify target interactions (e.g., kinase binding pockets) .
Key Recommendations for Researchers
- Prioritize DFT-guided synthesis to reduce trial-and-error experimentation.
- Use crystallography to resolve structural ambiguities in novel derivatives.
- Adopt high-throughput screening for rapid biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
